molecular formula C17H17N3O4S B2991363 2-(Furan-2-yl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole CAS No. 1170065-47-0

2-(Furan-2-yl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Cat. No.: B2991363
CAS No.: 1170065-47-0
M. Wt: 359.4
InChI Key: TZRQGYMCIRMRPB-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C17H17N3O4S and its molecular weight is 359.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Study

Compounds featuring the 1,3,4-oxadiazole moiety, including derivatives similar to the specified chemical, have been synthesized and examined for their antibacterial properties. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were developed through a series of steps, starting from benzenesulfonyl chloride. These compounds were structurally elucidated through 1H-NMR, IR, and mass spectral data and displayed moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Biological Evaluation as Enzyme Inhibitors

Another research avenue explored the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides. These compounds were evaluated against butyrylcholinesterase (BChE) enzyme and subjected to molecular docking studies to assess their binding affinity and orientation within human BChE protein, indicating potential as enzyme inhibitors (Khalid et al., 2016).

Anticancer Potential

The exploration of anticancer agents also constitutes a significant area of application. Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents, showing promise in this therapeutic area. Compounds from this study exhibited strong anticancer activity relative to reference drugs, suggesting further investigation is warranted to determine their therapeutic utility (Rehman et al., 2018).

Antibacterial Activity Screening

Research has also extended to the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, with evaluations of their antibacterial potentials. These studies highlighted moderate inhibitors, particularly against Gram-negative bacterial strains, offering insights into new antibacterial agents (Iqbal et al., 2017).

Mechanism of Action

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c21-25(22,14-5-2-1-3-6-14)20-10-8-13(9-11-20)16-18-19-17(24-16)15-7-4-12-23-15/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRQGYMCIRMRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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